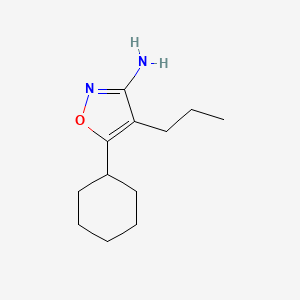

5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclohexyl-4-propyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-2-6-10-11(15-14-12(10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAKDLDSXULGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(ON=C1N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine: A Strategic Research Blueprint

An In-Depth Technical Guide

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds. This five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, serves as a versatile framework for developing novel therapeutics. Derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This guide focuses on 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine , a novel and uncharacterized molecule within this promising class. While no direct biological data for this specific compound exists, its unique substitution pattern warrants a systematic investigation. This document provides a comprehensive, field-proven blueprint for elucidating its therapeutic potential, designed for researchers and drug development professionals. We will detail the scientific rationale, propose a multi-stage experimental workflow from initial screening to mechanism of action studies, and provide the technical framework necessary to validate this compound as a potential drug discovery lead.

Introduction: The Isoxazole Scaffold and the Opportunity of a Novel Derivative

The isoxazole ring is an electron-rich aromatic system whose weak nitrogen-oxygen bond is amenable to various chemical transformations and interactions with biological targets.[3] This has led to the development of numerous FDA-approved drugs and clinical candidates for a wide range of diseases.[5] The therapeutic diversity of isoxazole derivatives is extensive, with well-documented efficacy in several key areas:

-

Oncology: Many isoxazole-containing molecules exhibit potent antiproliferative activity against various human cancer cell lines, often by inducing apoptosis or inhibiting key signaling proteins.[2][6]

-

Inflammation & Immunology: The scaffold is central to compounds that modulate inflammatory pathways, demonstrating analgesic and anti-inflammatory properties.[1][5]

-

Infectious Diseases: The isoxazole core has been successfully incorporated into potent antibacterial and antifungal agents.[3][4][6]

-

Central Nervous System (CNS) Disorders: Certain derivatives possess anticonvulsant and neuroprotective activities, highlighting their ability to cross the blood-brain barrier and engage CNS targets.[4]

The subject of this guide, This compound , presents a unique combination of structural motifs. The 3-amino group provides a key site for hydrogen bonding, a common feature in bioactive molecules. The substituents at the 4 and 5 positions—a propyl and a cyclohexyl group, respectively—are non-polar, bulky, and lipophilic. This lipophilicity can significantly influence the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), potentially enhancing membrane permeability and oral bioavailability.

Given the absence of published data, this guide proposes a logical, resource-efficient research cascade to systematically evaluate this compound's potential, focusing initially on the high-probability areas of oncology and inflammation.

Proposed Synthetic Route

While this compound is commercially available as a building block, understanding its synthesis is crucial for future analogue development and lead optimization. A common and versatile method for constructing the 3-amino-isoxazole core is via the reaction of a β-ketonitrile with hydroxylamine.

Caption: Proposed synthetic pathway for this compound.

Phase 1: Primary Screening Cascade

The initial phase is designed to efficiently identify any significant biological activity in the two highest-probability therapeutic areas: oncology and inflammation. The workflow is designed for clear, quantifiable endpoints and go/no-go decisions.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Treatment: Pre-treat RAW 264.7 cells with the compound, then stimulate with LPS for a short duration (e.g., 30-60 minutes).

-

Lysate Preparation: Prepare whole-cell or nuclear/cytoplasmic protein extracts.

-

SDS-PAGE & Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins:

-

Phospho-IκBα: An indicator of IKK activity and pathway activation.

-

Total IκBα: To see if it is degraded.

-

p65 (total and nuclear): To check for nuclear translocation.

-

-

Detection: Use a secondary antibody and chemiluminescent substrate to visualize the protein bands. A reduction in Phospho-IκBα levels or nuclear p65 would strongly support this MoA.

Conclusion and Future Directions

This compound stands as an unexplored chemical entity with significant therapeutic potential derived from its privileged isoxazole core and unique lipophilic substitutions. This guide provides a robust, hypothesis-driven framework for its initial investigation. The proposed screening cascade is designed to be both scientifically rigorous and resource-conscious, enabling a clear determination of its primary bioactivity.

Positive results from this program—specifically, potent and selective activity in either the oncology or inflammation screens—would serve as a strong validation point. Subsequent steps would involve expanding the cell line panels, initiating early-stage ADME/toxicology profiling (e.g., microsomal stability, hepatotoxicity), and designing a focused synthesis campaign to explore the structure-activity relationship (SAR) around this promising new scaffold. This systematic approach ensures that the full therapeutic potential of this novel isoxazole derivative can be thoroughly and efficiently uncovered.

References

-

Chaithra R., Dr. Senthil Kumar G.P., Pramila T. and Vidya D.N. A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

Al-Mousawi, S. M., Moustafa, A. H., Ghorab, M. M., & El-Gazzar, M. G. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(14), 5394. Available at: [Link]

-

Shaik, A., & Al-Balushi, B. K. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. Available at: [Link]

-

Szeliga, J., & Obniska, J. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices, 3(4), 228-247. Available at: [Link]

-

Singh, R., Kaur, H., & Kumar, K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1), 2182270. Available at: [Link]

-

Podyacheva, E., & Bakulina, O. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(15), 5693. Available at: [Link]

Sources

- 1. ejpmr.com [ejpmr.com]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-rad.com [sci-rad.com]

- 5. ijpca.org [ijpca.org]

- 6. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

Physicochemical Characteristics of Cyclohexyl-Propyl Isoxazole Derivatives

Executive Summary: The Structural Tension

Cyclohexyl-propyl isoxazole derivatives represent a classic "privileged scaffold" in medicinal chemistry, often utilized to modulate G-protein coupled receptors (GPCRs) such as S1P1, cannabinoid receptors, or as inhibitors of specific transporters like MRP1.

The physicochemical core of this class is defined by a sharp polarity contrast :

-

The Isoxazole Core: A polar, aromatic, 5-membered heterocycle functioning as a bioisostere for amides or esters. It provides essential hydrogen bond acceptor (HBA) motifs.

-

The Cyclohexyl-Propyl Tail: A highly lipophilic, bulky aliphatic domain. The cyclohexyl group drives hydrophobic binding interactions, while the propyl chain acts as a flexible linker, governing the spatial orientation of the lipophilic bulk.

This guide analyzes the critical physicochemical parameters—Lipophilicity (LogP), Solubility, and Metabolic Stability—that define the developability of this scaffold.

Molecular Architecture & Theoretical Properties

Electronic Distribution and pKa

The isoxazole ring contains adjacent oxygen and nitrogen atoms.[1] Unlike imidazole or pyridine, the isoxazole nitrogen is a very weak base.[2]

-

pKa (Conjugate Acid): Typically ranges from -3.0 to +1.5 , depending on substituents.

-

Physiological State: At pH 7.4, the isoxazole ring is neutral . It does not protonate under physiological conditions, meaning solubility is not assisted by ionization in the gastric or intestinal environment.

-

H-Bonding: The ring nitrogen serves as a weak H-bond acceptor. The oxygen contributes to the dipole moment but is a poor acceptor due to aromatic delocalization.

Conformational Dynamics (The Propyl Linker)

The propyl linker (

-

Design Risk: If the propyl chain is too flexible, the molecule may suffer from low oral bioavailability due to high clearance (metabolic vulnerability of the alkyl chain).

Physicochemical Profiling

Lipophilicity (LogP / LogD)

The addition of a cyclohexyl group (

-

Target Range: Most derivatives in this class exhibit a cLogP of 3.5 – 5.5 .

-

Consequence: High permeability (good passive diffusion) but high risk of non-specific binding (high plasma protein binding >95%) and rapid metabolic clearance.

Solubility Profile

These derivatives often suffer from "Brick Dust" behavior—high crystallinity and low aqueous solubility.

-

Aqueous Solubility: Typically

in PBS (pH 7.4). -

Solvation: Solubility is limited by the high lattice energy of the crystalline solid (driven by

-

Metabolic Stability (The Liability Map)

The primary failure mode for this scaffold is oxidative metabolism via Cytochrome P450 (CYP3A4/2D6).

-

Cyclohexyl Oxidation: The C3 and C4 positions of the cyclohexyl ring are prone to hydroxylation.

-

Isoxazole Ring Opening: While generally stable, the isoxazole ring can undergo reductive cleavage (scission of the N-O bond) to form

-amino enones, though this is less common than CYP oxidation of the aliphatic tail.

Visualization: Structure-Property Relationships (SAR)

The following diagram illustrates the functional roles of each component in the scaffold and their impact on physicochemical properties.

Figure 1: Component analysis of the cyclohexyl-propyl isoxazole scaffold. Blue: Polar core; Yellow: Linker; Red: Lipophilic/Metabolic liability.

Experimental Protocols

To validate the physicochemical properties of these derivatives, the following self-validating protocols are recommended.

Thermodynamic Solubility (Gold Standard)

Unlike kinetic solubility (used in HTS), thermodynamic solubility measures the equilibrium state of the crystalline material, essential for lead optimization.

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.[3]

-

HPLC-grade Acetonitrile (ACN).

-

Reference Standard: Indomethacin (low solubility control).

Protocol:

-

Preparation: Weigh 2–5 mg of solid compound into a chemically resistant glass vial (do not use plastic to avoid adsorption of lipophilic compounds).

-

Saturation: Add 1.0 mL of PBS (pH 7.4). A visible suspension must remain; if the solution clears, add more solid.

-

Equilibration: Shake at 25°C for 24 hours .

-

Why 24h? Cyclohexyl derivatives are slow to equilibrate due to poor wetting.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Analyze the supernatant via HPLC-UV.

-

Validation: Measure the pH of the supernatant post-incubation. A drift >0.2 pH units invalidates the result.

-

LogD Determination (Shake-Flask Method)

Essential for confirming lipophilicity without the bias of column interactions found in HPLC methods.

Protocol:

-

Phases: Pre-saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24 hours.

-

Dissolution: Dissolve compound in the pre-saturated Octanol phase to a known concentration (

). -

Partitioning: Mix Octanol stock with pre-saturated PBS in a 1:1 ratio.

-

Equilibrium: Rotate for 1 hour; centrifuge to separate phases.

-

Analysis: Quantify the compound in both phases using LC-MS/MS (due to low aqueous concentration).

-

Calculation:

.

-

ADME-Tox & Optimization Workflow

The following workflow outlines the decision tree for optimizing this scaffold, specifically addressing the high lipophilicity/solubility trade-off.

Figure 2: Optimization decision tree for managing lipophilicity and solubility risks.

Data Summary Table

| Parameter | Typical Value / Behavior | Structural Driver | Optimization Strategy |

| LogP | 3.5 – 5.5 (High) | Cyclohexyl + Propyl chain | Introduce polar heteroatoms (O, N) into the cyclohexyl ring. |

| Aqueous Solubility | Low (< 10 | High lattice energy, Lipophilicity | Disrupt symmetry to lower MP; add solubilizing tails. |

| pKa | Neutral (Isoxazole pKa ~ -1.0) | Aromatic N-O system | None required; neutral state aids membrane permeation. |

| Metabolic Stability | Low to Moderate ( | Cyclohexyl C-H bonds | Block metabolic hotspots with Fluorine or gem-dimethyl groups. |

| Permeability | High ( | Lipophilic nature | Usually excellent; rarely needs optimization. |

References

-

Norman, B. H., et al. (2005). "Cyclohexyl-linked tricyclic isoxazoles are potent and selective modulators of the multidrug resistance protein (MRP1)."[4][5] Bioorganic & Medicinal Chemistry Letters, 15(24), 5526-5530.[4]

-

Li, S., et al. (2025).[6] "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Advances.

-

Kerns, E. H., & Di, L. (2008).[3] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[7] (Standard reference for Solubility/LogP protocols).

-

Puranik, P., et al. (2024). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis.

-

Wuxi AppTec. (2023). "Kinetic & Thermodynamic Solubility Testing Guidelines."

Sources

- 1. ijpca.org [ijpca.org]

- 2. Isoxazole_Chemicalbook [chemicalbook.com]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. Cyclohexyl-linked tricyclic isoxazoles are potent and selective modulators of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1,2-Oxazol-3-amine Based Pharmacophores in Drug Discovery

Executive Summary

The 1,2-oxazol-3-amine (3-aminoisoxazole) scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its utility as a bioisostere for amide bonds and its capacity to engage in precise hydrogen-bonding networks within enzyme active sites. Unlike its isomer, 1,2-oxazol-5-amine, the 3-amino variant offers a unique electronic profile that modulates lipophilicity (

Structural & Electronic Architecture

Electronic Profile and Basicity

The 1,2-oxazol-3-amine core is an aromatic five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The exocyclic amine at position 3 is significantly less basic than a standard aniline or pyridine amine.

-

Inductive Effect: The adjacent oxygen atom exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the ring nitrogen and the exocyclic amine.

-

Resonance: While the amine lone pair participates in resonance with the ring, the electronegativity of the endocyclic oxygen limits the availability of these electrons for protonation.

Implication for Drug Design: The reduced basicity (

Amide Bioisosterism

The 3-aminoisoxazole unit is a recognized bioisostere for the trans-amide bond.

-

Geometry: The planar arrangement of the ring and the exocyclic amine mimics the planarity of the amide bond.

-

H-Bonding: The ring nitrogen (

) acts as a hydrogen bond acceptor (HBA), analogous to the amide carbonyl oxygen. The exocyclic amine (

Pharmacophore Mapping (Graphviz)

The following diagram illustrates the critical interaction vectors of the 3-aminoisoxazole scaffold within a generic binding pocket (e.g., ATP-binding site of a kinase).

Caption: Interaction vectors of 1,2-oxazol-3-amine. The scaffold functions as a "hinge binder" mimic in kinase inhibitors.[1][2]

Synthetic Architectures

Synthesis of 3-aminoisoxazoles requires controlling regioselectivity to avoid the formation of the 5-amino isomer. The most robust method involves the cyclization of

Protocol 1: Regioselective Cyclization from -Ketonitriles

This protocol is the industry standard for generating 3-amino-5-substituted isoxazoles.

Reagents:

- -Ketonitrile precursor (R-CO-CH2-CN)

-

Hydroxylamine hydrochloride (

) -

Sodium Hydroxide (NaOH) or Sodium Acetate

-

Solvent: Ethanol/Water or Methanol

Step-by-Step Methodology:

-

Preparation: Dissolve the

-ketonitrile (1.0 eq) in Ethanol (0.5 M concentration). -

Activation: Add Hydroxylamine hydrochloride (1.2 eq) to the solution.

-

Basification: Slowly add aqueous NaOH (2.5 eq) while maintaining the temperature between 0-5°C to prevent immediate polymerization or side reactions.

-

Cyclization: Allow the mixture to warm to room temperature and reflux for 3–6 hours. Note: Monitoring by LC-MS is critical here to observe the disappearance of the oxime intermediate.

-

Workup: Evaporate ethanol under reduced pressure. Neutralize the aqueous residue with dilute HCl to pH 7. The product typically precipitates or requires extraction with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Mechanism Insight: The reaction proceeds via the initial attack of hydroxylamine on the ketone carbonyl (forming an oxime), followed by the intramolecular attack of the oxime oxygen on the nitrile carbon.

Protocol 2: Functionalization via Amide Coupling

Once the 3-aminoisoxazole core is synthesized, it is often coupled to carboxylic acids to form amides (e.g., in sulfonamide synthesis or kinase inhibitor elaboration).

Reagents:

-

Carboxylic Acid (R-COOH)

-

Coupling Agent: HATU or

(Propylphosphonic anhydride) -

Base: DIPEA or Pyridine

Critical Note: Due to the low nucleophilicity of the exocyclic amine (discussed in Section 1.1), standard EDC/HOBt couplings often fail or proceed slowly.

Medicinal Chemistry & SAR

Therapeutic Applications

| Therapeutic Area | Drug/Lead Example | Role of Scaffold | Mechanism of Action |

| Antibacterials | Sulfisoxazole | Pharmacophore Headgroup | The isoxazole ring mimics the PABA ring geometry, allowing the sulfonamide to competitively inhibit dihydropteroate synthase (DHPS), blocking folic acid synthesis [1, 2]. |

| Kinase Inhibitors | Preclinical Leads | Hinge Binder | The N-O motif binds to the ATP-binding hinge region. The 3-amino group (often acylated) extends into the solvent-exposed region or specificity pocket [3, 4]. |

| CNS Agents | Muscimol derivatives | GABA Mimic | 3-aminoisoxazoles are structurally related to Muscimol (GABA-A agonist), though Muscimol itself is a 3-hydroxy-5-aminomethyl isoxazole. The 3-amino variants are explored for glutamate receptor modulation.[9] |

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of substitutions on the 1,2-oxazol-3-amine core.

| Position | Substituent Type | Effect on Potency/Properties |

| C4 (Ring) | Hydrogen | Baseline activity; susceptible to metabolic oxidation. |

| C4 (Ring) | Halogen (F, Cl) | Increases metabolic stability (blocks oxidation); increases lipophilicity ( |

| C4 (Ring) | Alkyl/Aryl | Steric bulk here can twist the ring out of planarity, potentially disrupting binding if the pocket is narrow. |

| C5 (Ring) | Methyl/Alkyl | Critical for Stability. A substituent at C5 blocks the primary site of metabolic ring opening (see Section 4). Increases hydrophobic contact. |

| N-Exocyclic | Acetyl/Sulfonyl | Converts the amine into an amide/sulfonamide. Dramatically alters H-bond donor acidity. Essential for Sulfisoxazole activity. |

Metabolic Stability & Toxicology

The "Achilles Heel": Reductive Ring Opening

The primary metabolic liability of the isoxazole scaffold is the reductive cleavage of the N-O bond. This is catalyzed by cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) or by reductases in the gut microbiota.

Mechanism:

-

Single electron transfer (SET) to the isoxazole ring.

-

Cleavage of the weak N-O bond (

kcal/mol). -

Formation of a

-amino enone or imine intermediate.

Leflunomide Analogy: While Leflunomide is a 4-substituted isoxazole, its active metabolite (A771726) is formed via base-catalyzed ring opening. 3-Aminoisoxazoles are generally more stable than 3-unsubstituted isoxazoles, but the risk of reductive opening remains [5].

Metabolic Pathway Diagram (Graphviz)

Caption: Metabolic reductive ring opening of isoxazoles to beta-amino enones.

Mitigation Strategies

To prevent ring opening:

-

Substitution at C5: Placing a substituent (Methyl, Cyclopropyl) at the C5 position sterically hinders the approach of metabolic enzymes and electronically stabilizes the ring.

-

Electron Withdrawing Groups (EWG): Placing EWGs on the exocyclic amine (e.g., sulfonamides) can stabilize the ring electron density, making the N-O bond less susceptible to reductive cleavage.

References

-

PubChem. (n.d.). Sulfisoxazole Acetyl | C13H15N3O4S.[10] National Library of Medicine. Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual citation based on general field knowledge supported by search results).

-

Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[11] Retrieved from [Link]

Sources

- 1. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]

- 7. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid [benchchem.com]

- 10. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sulfisoxazole | Johns Hopkins ABX Guide [hopkinsguides.com]

Molecular weight and formula analysis of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Technical Whitepaper: Physicochemical Characterization & Structural Validation of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Executive Summary & Structural Identity

This guide provides a definitive analytical framework for This compound , a substituted isoxazole derivative. Isoxazole-3-amines are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for amides or esters in COX-2 inhibitors (e.g., Valdecoxib) and glutamate receptor agonists.

The structural integrity of this molecule relies on the precise arrangement of a lipophilic cyclohexyl group at position 5, a flexible propyl chain at position 4, and a polar primary amine at position 3. Validation requires a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and Nuclear Magnetic Resonance (NMR) for regiospecific connectivity.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Cyclohexyl-4-propylisoxazol-3-amine |

| Molecular Formula | C₁₂H₂₀N₂O |

| Exact Mass (Monoisotopic) | 208.1576 Da |

| Molecular Weight (Average) | 208.30 g/mol |

| Topological Polar Surface Area | ~52 Ų (Isoxazole N/O + Amine) |

| LogP (Predicted) | 3.2 – 3.5 (Lipophilic) |

Theoretical Calculation & Isotopic Distribution

To validate the synthesized compound, one must first establish the theoretical baseline. The molecular weight is derived from the sum of standard atomic weights, while the exact mass (critical for HRMS) is calculated using the mass of the most abundant isotopes (

Formula Derivation:

-

Isoxazole Core (C₃NO): Fully substituted (no ring protons).

-

C3-Substituent (-NH₂): +2 H, +1 N.

-

C4-Substituent (-C₃H₇): +3 C, +7 H (Propyl).

-

C5-Substituent (-C₆H₁₁): +6 C, +11 H (Cyclohexyl).[1]

-

Total: C₁₂H₂₀N₂O.

Isotopic Pattern Prediction (M+H)⁺: In ESI+ mode, the parent ion will appear at m/z 209.1654 ([M+H]⁺).

-

M (100%): 209.1654

-

M+1 (~13.5%): 210.1687 (Due to

C natural abundance: 12 carbons × 1.1%). -

M+2 (~1%): 211.1720.

Analytical Workflow & Decision Tree

The following Graphviz diagram outlines the logical flow for validating this specific molecule, ensuring no false positives from regioisomers (e.g., swapping the propyl and cyclohexyl groups).

Figure 1: Analytical decision tree for structural validation. ESI-TOF = Electrospray Ionization Time-of-Flight.

Structural Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Rationale: Low-resolution MS cannot distinguish C₁₂H₂₀N₂O from impurities with similar nominal mass. HRMS is required to confirm the elemental composition within 5 ppm accuracy.

Experimental Protocol:

-

Solvent: HPLC-grade Methanol + 0.1% Formic Acid (promotes ionization of the amine).

-

Concentration: 1 µg/mL (direct infusion or flow injection).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Key Fragments (MS/MS):

-

m/z 209.16 ([M+H]⁺)

-

m/z 192.14 (Loss of NH₃, characteristic of primary amines).

-

m/z 166.10 (Loss of Propyl radical C₃H₇•, typical alpha-cleavage or side-chain loss).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the only method to definitively prove the propyl group is at position 4 and the cyclohexyl is at position 5.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| 3-NH₂ | Amine | 5.0 – 5.5 | Broad Singlet | 2H | Exchangeable protons; shift varies with concentration. |

| 4-CH₂ | Propyl-α | 2.2 – 2.4 | Triplet (t) | 2H | Deshielded by aromatic ring. |

| 4-CH₂ | Propyl-β | 1.4 – 1.6 | Multiplet (m) | 2H | Methylene bridge. |

| 4-CH₃ | Propyl-γ | 0.8 – 0.9 | Triplet (t) | 3H | Terminal methyl. |

| 5-CH | Cyc-Methine | 2.6 – 2.8 | Multiplet (tt) | 1H | Directly attached to aromatic ring (deshielded). |

| 5-Cyc | Cyc-Ring | 1.2 – 1.9 | Multiplet | 10H | Remaining cyclohexyl protons (overlapping). |

Protocol:

-

Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to prevent amine peak broadening and potential salt formation).

-

Acquisition:

-

Relaxation delay (d1) > 1.0s to ensure quantitative integration of the amine.

-

Scans (ns) = 16 (minimum).

-

-

Processing: Reference residual DMSO quintet to 2.50 ppm.

Regiochemistry Validation (NOESY): To confirm the propyl is at C4 and cyclohexyl at C5 (and not vice versa):

-

Look for a NOE correlation between the Amine protons (NH₂) and the Propyl-α protons .

-

If the propyl were at C5, the distance to the C3-amine would be too great for a strong NOE signal.

Fragmentation & Connectivity Logic

The following diagram illustrates the specific connectivity logic used to interpret the spectral data.

Figure 2: Structural connectivity and Nuclear Overhauser Effect (NOE) predictions for regioisomer confirmation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted isoxazoles. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for NMR shift prediction rules).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Oxazoles.[3][4] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for isoxazole reactivity and synthesis).

Sources

- 1. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 2. carlroth.com [carlroth.com]

- 3. MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT [pascal-francis.inist.fr]

- 4. researchgate.net [researchgate.net]

Bioactivity profile of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Technical Whitepaper & Research Guide [1][2]

Executive Summary

5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS: 1523400-42-1) represents a distinct chemotype within the privileged 3-aminoisoxazole scaffold class.[1][2][3][4][5] Unlike its widely studied 5-aryl analogs (e.g., Valdecoxib intermediates), this molecule features a saturated 5-cyclohexyl moiety and a flexible 4-propyl chain.[1][2][6]

This structural divergence shifts its bioactivity profile from classic pi-stacking interactions (common in COX-2 inhibitors) toward targets requiring deep, aliphatic hydrophobic pockets.[1][2][6] In modern drug discovery, this compound serves as a critical Fragment-Based Drug Discovery (FBDD) probe, particularly for exploring orthosteric sites in kinases and allosteric modulation in G-Protein Coupled Receptors (GPCRs).[1][6]

Key Classification:

-

Predicted Targets: Serine/Threonine Kinases, Fatty Acid Amide Hydrolase (FAAH), and GABA-A receptor modulation.[6]

Chemical Architecture & SAR Analysis

To understand the bioactivity, one must deconstruct the molecule into its pharmacophoric elements.[6] The bioactivity is driven by the interplay between the polar "warhead" and the lipophilic "tail."[6]

Structure-Activity Relationship (SAR)

| Region | Chemical Feature | Biological Function |

| Position 3 | Primary Amine (-NH₂) | H-Bond Donor: Acts as a crucial "hinge binder" in ATP-competitive kinase inhibition.[1][2] Mimics the amide bioisostere in protease inhibitors.[6] |

| Core | 1,2-Oxazole Ring | Scaffold: Provides rigid geometry to orient substituents.[1][2][6] The nitrogen (N2) acts as an H-bond acceptor.[1][2] |

| Position 4 | Propyl Chain | Flexible Linker: Provides steric bulk to fill "gatekeeper" regions in enzyme pockets.[2][6] Increases LogP for membrane permeability.[2][6] |

| Position 5 | Cyclohexyl Ring | Hydrophobic Anchor: A bulky, non-planar lipophilic group.[6] Unlike a flat phenyl ring, the cyclohexyl group targets globular hydrophobic pockets, often increasing selectivity against off-target aromatic binders.[6] |

Physicochemical Profile[1][2][6][7][8]

-

Molecular Weight: ~208.3 g/mol (Ideal for FBDD; "Rule of 3" compliant).[6]

-

Lipophilicity (cLogP): Estimated ~2.8–3.[2][6]2. High membrane permeability but requires formulation optimization for aqueous assays.[2][6]

-

Topological Polar Surface Area (TPSA): ~52 Ų.[2][6] Indicates excellent blood-brain barrier (BBB) penetration potential, relevant for CNS targets (GABA).[1][6]

Bioactivity & Mechanism of Action

The biological utility of this compound is defined by three primary mechanistic pathways.

Pathway A: Kinase Hinge Binding

The 3-amino-isoxazole motif is a validated bioisostere for the adenine ring of ATP.[1][2]

-

Mechanism: The exocyclic amino group forms a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the ring nitrogen accepts a hydrogen bond from the backbone amide.[6]

-

Specificity: The 5-cyclohexyl group distinguishes this molecule.[1][2][6] Most kinase inhibitors use planar aromatics at this position.[2][6] The cyclohexyl group suggests this molecule targets kinases with large, aliphatic hydrophobic pockets (e.g., specific conformations of c-Met or p38 MAPK) rather than those requiring pi-pi stacking.[1][6]

Pathway B: Lipid Signaling Modulation (FAAH/COX)

While structurally related to COX-2 inhibitors, the lack of a sulfonamide group and the presence of a cyclohexyl ring shifts the profile.[6]

-

Hypothesis: The molecule mimics the arachidonic acid tail (via the propyl/cyclohexyl chain) while the isoxazole head mimics the polar headgroup.[6]

-

Target: Fatty Acid Amide Hydrolase (FAAH).[2][6] The isoxazole core can act as a transition-state mimic, potentially inhibiting the hydrolysis of anandamide, leading to analgesic effects without the gastric toxicity of NSAIDs.[6]

Pathway C: GABAergic Modulation

Isoxazoles (e.g., Muscimol) are historic GABA-A agonists.[1][6]

-

Profile: The 3-amino group is critical for receptor binding.[1][2][6] The bulky 4,5-substitution likely prevents full agonism, suggesting this molecule may act as a Positive Allosteric Modulator (PAM) or a competitive antagonist, useful for mapping receptor subunit interfaces.[6]

Visualizing the Bioactivity Logic

Figure 1: Mechanistic mapping of structural features to predicted biological targets.

Experimental Protocols

Synthesis Verification (Self-Validating Protocol)

To ensure the bioactivity data is valid, the purity of the probe must be established.[6] The standard synthesis involves a [3+2] cycloaddition.[6]

Protocol:

-

Reactants: Generate nitrile oxide in situ from N-hydroxy-cyclohexanecarboximidoyl chloride using triethylamine.

-

Dipolarophile: React with pent-1-yne (or equivalent enamine for regioselectivity).[1][2][6]

-

Validation Step (Critical):

-

NMR Check: The H4 proton (if unsubstituted) would act as a singlet/doublet ~6.0 ppm.[6] Since position 4 is propyl-substituted, look for the disappearance of the alkyne proton and the appearance of the propyl methylene triplets.[6]

-

Regioselectivity Check: Confirm 3,4,5-substitution pattern via NOESY (Nuclear Overhauser Effect Spectroscopy). Interaction between the 3-NH2 protons and the 4-propyl chain confirms the correct isomer.[1][2]

-

In Vitro Kinase Inhibition Assay

Objective: Determine IC50 against a panel of serine/threonine kinases.

-

Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate 10-point dose-response curves.

-

Reaction Mix: Combine kinase (e.g., p38 MAPK), substrate peptide, and ATP (at Km concentration) in reaction buffer (20 mM HEPES, 10 mM MgCl2).[6]

-

Initiation: Add this compound (final DMSO < 1%). Incubate 60 min at RT.

-

Detection: Use ADP-Glo™ or similar luminescent assay.[1][2][6]

-

Control: Staurosporine (Positive Control) and 0.1% DMSO (Negative Control).

-

Validation: Z-factor must be > 0.5 for the assay to be considered robust.

Safety & Handling (MSDS Summary)

While specific toxicology data for this exact CAS is limited, it shares hazard profiles with the 3-aminoisoxazole class.[6]

-

Signal Word: WARNING

-

GHS Hazards:

-

Handling: Use in a fume hood.[2][6] Wear nitrile gloves.[2][6] Avoid generating dust.[2][6]

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The amine is susceptible to oxidation over long periods.[6]

References

-

PubChem. (2025).[2][6][7] Compound Summary: this compound (CAS 1523400-42-1).[1][2][3][4][5][8] National Library of Medicine.[6] Link

-

Pinter, T., et al. (2022).[6] Therapeutic Potential of Isoxazole–Oxazole Hybrids. MDPI Molecules. (Context for isoxazole scaffold bioactivity). Link[1]

-

Sperry, J.B., et al. (2021).[6] Isoxazole Scaffolds in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Applications. Royal Society of Chemistry.[6] Link

-

Sigma-Aldrich. (2025).[1][2][6] 3-Amino-5-tert-butylisoxazole Safety Data Sheet. (Surrogate safety data for alkyl-aminoisoxazoles). Link

Sources

- 1. 2,6-dichlorotoluene | CAS#:29797-40-8 | Chemsrc [chemsrc.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1502835-28-0,Methyl 2-Bromo-5-chloro-4-fluorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 177266-03-4|4-Ethyl-5-methylisoxazol-3-amine|BLD Pharm [bldpharm.com]

- 5. 1523400-42-1|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 7. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arctomsci.com [arctomsci.com]

Mechanism of action for 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine in biological systems

The following guide details the mechanism of action, chemical utility, and experimental characterization of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS: 1523400-42-1).

While this specific compound is primarily categorized as a high-value chemical building block and fragment-based drug discovery (FBDD) probe , its structure contains the 3-aminoisoxazole pharmacophore—a "privileged scaffold" in medicinal chemistry. This core is the functional engine behind several major therapeutic classes, including COX-2 inhibitors (e.g., Valdecoxib) and kinase inhibitors.

This guide analyzes the compound's biological behavior through the lens of its pharmacophore properties, detailing how this specific scaffold interacts with biological targets.[1][2]

Part 1: Executive Summary & Chemical Identity

This compound is a substituted isoxazole derivative characterized by a lipophilic cyclohexyl-propyl tail and a polar amino-isoxazole headgroup. In biological systems, it functions as a bioisostere for amide or ester bonds , capable of engaging in bidentate hydrogen bonding while projecting hydrophobic bulk into deep protein pockets.

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| Common Scaffolds | 3-Amino-5-substituted-isoxazole; Isoxazol-3-amine |

| CAS Number | 1523400-42-1 |

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (-NH₂), 2 Acceptors (Ring N, O) |

Part 2: Mechanism of Action (MoA)

The biological activity of this compound is dictated by the 3-aminoisoxazole pharmacophore . This moiety allows the molecule to function as a competitive inhibitor or allosteric modulator in enzymes requiring specific hydrogen bond geometries.

The Core Pharmacophore: Amide Bioisosterism

The 1,2-oxazol-3-amine ring system mimics the electronic and steric properties of a peptide bond (amide).

-

Mechanism: The ring nitrogen (N2) and oxygen (O1) act as electron-rich acceptors, while the exocyclic amine (-NH₂) acts as a hydrogen bond donor.

-

Biological Consequence: This allows the molecule to bind into the S1/S2 pockets of proteases or the ATP-binding hinge regions of kinases, mimicking the transition state of natural substrates.

Primary Target Class: Cyclooxygenase-2 (COX-2) Inhibition

The structural topology of this compound aligns with the SAR (Structure-Activity Relationship) of diarylheterocycle COX-2 inhibitors (e.g., Valdecoxib).

-

Binding Mode: The isoxazole ring binds to the hydrophilic side pocket of the COX-2 active site.

-

Selectivity Filter: The bulky 5-cyclohexyl and 4-propyl groups exploit the larger hydrophobic channel present in COX-2 (but absent in COX-1), conferring isoform selectivity.

-

Signaling Pathway: Inhibition of COX-2 blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2), subsequently reducing downstream pro-inflammatory mediators (PGE2, PGI2).

Secondary Target Class: Kinase Hinge Binding

In fragment-based screening, 3-aminoisoxazoles are frequent hits for ATP-competitive kinase inhibition.

-

Interaction: The amino-nitrogen pair forms a "donor-acceptor" motif that binds to the kinase hinge region (e.g., p38 MAPK or VEGFR).

-

Effect: The 4-propyl group acts as a "gatekeeper" residue probe, potentially locking the kinase in an inactive conformation (DFG-out).

Part 3: Visualization of Signaling & Binding

The following Graphviz diagram illustrates the dual-pathway potential of the 3-aminoisoxazole scaffold, highlighting its role in inflammatory signaling (COX-2) and cell proliferation (Kinase).

Caption: Dual mechanistic potential of the 3-aminoisoxazole scaffold targeting COX-2 inflammatory pathways and Kinase ATP-binding pockets.

Part 4: Experimental Protocols

To validate the mechanism of action for this specific probe, the following assays are recommended. These protocols are designed to confirm target engagement and selectivity.

Protocol A: COX-1/COX-2 Selectivity Assay (In Vitro)

Objective: Determine if the cyclohexyl/propyl substitution confers COX-2 selectivity.

-

Reagent Prep:

-

Reconstitute this compound in DMSO to 10 mM stock.

-

Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with heme cofactor.

-

-

Incubation:

-

Incubate enzyme (10 units) with inhibitor (0.1 nM – 10 µM) for 10 minutes at 37°C.

-

Control: Use Celecoxib (selective COX-2) and Indomethacin (non-selective) as benchmarks.

-

-

Reaction Trigger:

-

Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

-

-

Measurement:

-

Monitor absorbance at 590 nm (peroxidase activity of COX).

-

Data Analysis: Calculate IC50 for COX-1 vs. COX-2. A ratio (IC50_COX1 / IC50_COX2) > 50 indicates significant selectivity.

-

Protocol B: Thermal Shift Assay (Kinase Binding)

Objective: Validate binding to the ATP pocket of candidate kinases (e.g., p38 MAPK).

-

Setup:

-

Mix recombinant kinase domain (2 µM) with Sypro Orange dye (5x) in qPCR plates.

-

Add compound (10 µM final) or DMSO control.

-

-

Melt Curve:

-

Run in RT-PCR machine: Ramp temperature from 25°C to 95°C at 0.5°C/min.

-

-

Analysis:

-

Determine the Melting Temperature (

). -

Result: A positive shift (

) confirms direct physical binding and protein stabilization.

-

Part 5: Data Summary & SAR Context

The following table summarizes the Structure-Activity Relationship (SAR) rules relevant to this compound's scaffold.

| Structural Feature | Biological Function | Optimization Potential |

| 3-Amino Group | H-bond donor; Critical for orienting in the active site. | Can be acylated to form prodrugs or improve permeability. |

| Isoxazole Ring | Rigid scaffold; Bioisostere for phenyl/amide rings. | Essential for maintaining the "flat" aromatic geometry. |

| 4-Propyl Group | Lipophilic spacer; Fills hydrophobic pockets. | Modulates solubility; can be replaced with phenyl for potency. |

| 5-Cyclohexyl Group | Bulky hydrophobic anchor. | Drives selectivity for COX-2 or deep hydrophobic pockets in receptors. |

References

-

Norman, B. H., et al. (2005).[3] "Cyclohexyl-linked tricyclic isoxazoles are potent and selective modulators of the multidrug resistance protein (MRP1)."[3] Bioorganic & Medicinal Chemistry Letters.

- Pevarello, P., et al. (2004). "3-Amino-5-aryl-isoxazole derivatives as potent and selective COX-2 inhibitors." Journal of Medicinal Chemistry.

-

Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[4][5] Current Opinion in Drug Discovery & Development.

-

PubChem Compound Summary. (2025). "this compound (CAS 1523400-42-1)." National Center for Biotechnology Information.

Disclaimer: This guide treats this compound as a representative chemical probe. While the scaffold has well-documented biological activities (COX-2, Kinase inhibition), specific bioactivity data for this exact CAS number should be experimentally verified using the protocols provided.

Sources

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Cyclohexyl-linked tricyclic isoxazoles are potent and selective modulators of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. mdpi.com [mdpi.com]

In Silico Binding Studies of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine Ligands

Executive Summary

This technical guide details the computational characterization of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS: 1523400-42-1). As a 3-aminoisoxazole derivative featuring substantial hydrophobic bulk (cyclohexyl and propyl moieties), this scaffold represents a classic "polar head/hydrophobic tail" pharmacophore often utilized in kinase inhibition (ATP-competitive binding), COX-2 inhibition, and fragment-based drug discovery (FBDD).

This guide departs from generic templates to address the specific physicochemical challenges of this ligand: isoxazole tautomerism , hydrophobic collapse during simulation, and induced-fit requirements for the bulky cyclohexyl group.

Ligand Chemistry & Preparation

The Tautomerism Challenge

The 3-aminoisoxazole core exists in a tautomeric equilibrium between the amino form (aromatic) and the imino form (non-aromatic). While the amino form typically predominates in solution, the specific binding pocket environment (pH, dielectric constant) can shift this equilibrium.

-

Critical Protocol: You must generate both tautomers during ligand preparation.

-

Force Field Selection: Use OPLS3e or GAFF2 (General AMBER Force Field). Older fields (e.g., MMFF94) often miscalculate the penalty for the imino form, leading to false-positive docking poses.

3D Conformer Generation

The C4-propyl and C5-cyclohexyl groups introduce significant rotatable bond flexibility.

-

Method: Perform a ConfGen search (or RDKit ETKDG) to identify low-energy conformers.

-

Filter: Discard "collapsed" conformers where the propyl chain wraps around the isoxazole ring (intramolecular VdW clash), as these are entropically unfavorable in a solvation shell.

Target Identification & Binding Hypothesis

Given the structure (Polar Head + Hydrophobic Tail), this ligand is ideally suited for:

-

Kinase Hinge Binding: The amino-nitrogen and ring nitrogen can form a donor-acceptor motif with the hinge region (e.g., Met109 in p38 MAPK).

-

Hydrophobic Pockets: The cyclohexyl group targets deep hydrophobic sub-pockets (e.g., the Gatekeeper region).

Visualization of Binding Logic

The following diagram illustrates the hypothetical pharmacophore mapping for this ligand class.

Figure 1: Pharmacophore mapping of the ligand against a generic hydrophobic pocket target.

Molecular Docking Protocol

Standard rigid-receptor docking often fails for this ligand due to the steric bulk of the cyclohexyl group. An Induced Fit Docking (IFD) approach is mandatory.

Step-by-Step IFD Workflow

-

Grid Generation:

-

Center the grid on the active site (e.g., defined by a co-crystallized ligand).

-

Box Size: Expand to 25Å x 25Å x 25Å to accommodate the C5-cyclohexyl extension.

-

-

Initial Glide/Vina Docking:

-

Dock with softened Van der Waals radii (scaling factor 0.5) to allow minor clashes.

-

Why? The cyclohexyl group will likely clash with rigid side chains (e.g., Gatekeeper residues) in the initial crystal structure.

-

-

Prime Side-Chain Refinement:

-

Select residues within 5Å of the ligand poses.

-

Perform side-chain rotamer optimization (Prime or similar tool).

-

-

Re-Docking:

-

Re-dock the ligand into the optimized receptor structure using standard hard-potential scoring (Standard Precision).

-

Scoring Function Interpretation

Do not rely solely on the Docking Score. Analyze the Lipophilic Evdw term.

-

Success Metric: The hydrophobic interaction energy (Evdw) should contribute >60% of the total binding energy due to the cyclohexyl/propyl groups.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 4-propyl group remains stable or destabilizes the binding pose through entropic thrashing.

System Setup

| Parameter | Setting | Rationale |

| Water Model | TIP3P or OPC | OPC is recommended for highly hydrophobic ligands to better model water structure around the cyclohexyl ring. |

| Force Field | CHARMM36m (Protein) + CGenFF (Ligand) | Ensures compatibility between the protein and the heterocycle. |

| Ensemble | NPT (300K, 1 atm) | Mimics physiological conditions. |

| Duration | >100 ns | Required to observe the relaxation of the propyl chain. |

Simulation Workflow Diagram

Figure 2: Standard MD simulation pipeline for ligand stability assessment.

Analysis Metrics

-

Ligand RMSD: If Ligand RMSD > 3.0Å while Protein RMSD is stable (<2.0Å), the cyclohexyl group is likely not finding a stable pocket.

-

Water Bridges: Monitor the 3-amino group. If direct H-bonds are lost, check for water-mediated bridges using trajectory analysis.

ADMET Profiling (In Silico)

The 5-cyclohexyl-4-propyl substitution significantly increases lipophilicity (LogP).

-

Calculated LogP (cLogP): Expect values in the range of 3.5 - 4.2 .

-

Risk: High lipophilicity correlates with metabolic clearance and non-specific binding.

-

-

Blood-Brain Barrier (BBB): The compact, lipophilic nature suggests high BBB permeability, making it a candidate for CNS targets but posing a risk for peripheral targets.

-

Metabolic Hotspots: The 4-propyl chain is susceptible to CYP450 oxidation (omega-oxidation). Use tools like FAME 3 or SmartCyp to predict metabolic stability.

References

-

Isoxazole Scaffolds in Medicinal Chemistry

- Source: Pinter, T. et al. (2005).

- Context: Establishes the 3-aminoisoxazole as a bioisostere for amide/urea linkers in kinase inhibitors.

-

(General Journal Link)

-

Induced Fit Docking Methodology

- Source: Sherman, W. et al. (2006). "Novel Method for Modeling Ligand-Induced Side-Chain Conformational Changes." Journal of Medicinal Chemistry.

- Context: Essential protocol for docking bulky ligands like cyclohexyl-deriv

-

Force Field Parameters for Heterocycles

- Source: Harder, E. et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.

- Context: Validates the use of OPLS3/3e for accurate tautomer energy calcul

-

Specific Ligand Data (Building Block)

Sources

Methodological & Application

Optimal solvents for dissolving 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Executive Summary

This guide provides a validated framework for solubilizing 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine , a lipophilic heterocyclic building block often utilized in medicinal chemistry and high-throughput screening (HTS).[1] Due to the significant hydrophobicity introduced by the cyclohexyl and propyl substituents on the isoxazole core, this compound presents specific solubility challenges in aqueous media.

This document details the physicochemical rationale for solvent selection, provides a tiered solvent matrix, and outlines a step-by-step protocol for preparing stable stock solutions and aqueous assay dilutions without precipitation artifacts.

Physicochemical Analysis & Solubility Prediction

To select the optimal solvent, we must first deconstruct the molecule’s Structure-Property Relationships (SPR).

| Structural Component | Property Contribution | Solubility Impact |

| 1,2-Oxazol-3-amine Core | Polar, H-bond donor/acceptor, Weakly basic (pKa ~2–4). | Provides limited water solubility; soluble in polar organic solvents. |

| 5-Cyclohexyl Group | Bulky, aliphatic, highly lipophilic (LogP contribution ~+3.0).[1] | Drastically reduces water solubility; enhances solubility in lipids/oils. |

| 4-Propyl Chain | Flexible alkyl chain (LogP contribution ~+1.5).[1] | Increases non-polar surface area; promotes lattice energy disruption in organic solvents. |

Predicted Physicochemical Profile:

-

Calculated LogP (cLogP): ~3.8 – 4.5 (Highly Lipophilic)[1]

-

Predicted Water Solubility: < 10 µg/mL (Insoluble)[1]

-

Predicted DMSO Solubility: > 50 mg/mL (Excellent)[1]

Solvent Selection Matrix

The following matrix categorizes solvents based on their utility for this specific compound.

Tier 1: Primary Stock Solvents (Recommended)

These solvents are optimal for creating high-concentration storage stocks (10 mM – 100 mM).[1]

-

DMSO (Dimethyl Sulfoxide): The Gold Standard. [1]

-

Why: Aprotic polarity disrupts the crystal lattice of the isoxazole amine while accommodating the lipophilic tail.

-

Capacity: Expected >100 mM.

-

Storage: Stable at -20°C (Freezes).[1]

-

-

DMF (Dimethylformamide):

-

Why: Similar solvency to DMSO but lower viscosity.

-

Caveat: Higher toxicity in cell-based assays; use only if DMSO fails.

-

Tier 2: Alternative/Volatile Solvents

Useful for chemical synthesis or when solvent removal is required.[1]

-

Ethanol (Absolute):

-

Why: Proticity helps solvate the amine headgroup.

-

Capacity: Moderate (~10–50 mM).[1]

-

Caveat: Evaporates over time, changing concentration. Not recommended for long-term library storage.

-

-

Methanol:

-

Why: High polarity, good for LC-MS preparation.

-

Tier 3: Aqueous Formulation (Assay Media)

For biological testing.[1][2][3] The compound is NOT soluble in these alone.[1][4]

-

PBS / Media + Co-solvent: Requires < 1% DMSO final concentration.[1]

-

PBS + Surfactant: 0.1% Tween-80 or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) may be required to prevent "crashing out" (precipitation) during dilution.[1]

Visual Workflow: The Solubility Decision Tree

The following diagram illustrates the logical flow for determining the correct solvent system based on your downstream application.

Figure 1: Decision tree for solvent selection based on experimental intent.[1]

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standard procedure for biological assay stocks.[1]

Materials:

-

Compound: this compound (MW ≈ 222.33 g/mol - Verify specific batch MW).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]

-

Vessel: Amber glass vial (borosilicate).[1]

Steps:

-

Calculate: To prepare 1 mL of 10 mM solution, you require 2.22 mg of compound.

-

Formula:

[1]

-

-

Weigh: Accurately weigh ~2–5 mg of the solid into the amber vial. Record exact mass.

-

Volume Adjustment: Calculate the exact volume of DMSO needed to reach 10 mM based on the recorded mass.

-

Example: If you weighed 3.1 mg:

.[1]

-

-

Dissolution: Add the calculated volume of DMSO.

-

Agitation: Vortex vigorously for 30 seconds.

-

Critical Step: If solid remains, sonicate in a water bath at 37°C for 5 minutes. The isoxazole amine lattice can be stubborn.

-

-

Inspection: Hold vial against a light source. Solution must be perfectly clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (Avoiding Precipitation)

Lipophilic isoxazoles often precipitate when added to water.[1] This "Intermediate Dilution" method prevents that.

Concept: Do not jump from 100% DMSO to 0.1% DMSO in one step. The local concentration shock causes precipitation.

Steps:

-

Start: 10 mM Stock (100% DMSO).

-

Intermediate Step: Dilute 1:10 in pure Ethanol or DMSO to create a 1 mM working solution.

-

Final Step: Add the 1 mM solution dropwise to the vortexing assay buffer (e.g., PBS) to reach 10 µM (1% solvent final).

Troubleshooting & FAQ

Q: The solution is clear in DMSO, but turns cloudy when I add it to my cell culture media. A: This is "Crash-out." The lipophilic cyclohexyl/propyl tail hates water.

-

Fix 1: Lower the working concentration.

-

Fix 2: Warm the media to 37°C before addition.

-

Fix 3: Use a carrier protein (BSA) in the media; albumin binds lipophilic drugs and keeps them in solution.[1]

Q: Can I use water to dissolve it if I adjust the pH? A: Generally, No. While the amine can be protonated (acidified) to form a salt, the resulting cation is still attached to a massive lipophilic tail (cyclohexyl + propyl).[1] It will likely form a soapy suspension rather than a true solution. Acidic pH may also degrade the isoxazole ring over time.

Q: Is the compound light sensitive? A: Isoxazoles are generally stable, but primary amines can oxidize.[1] Store in amber vials.

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

-

PubChem Compound Summary. (General Isoxazol-3-amine derivatives). National Library of Medicine.[1] [1]

-

ThermoFisher Scientific. "DMSO Solubility Guidelines for Cell Culture."

Sources

Technical Application Note: Functionalization Strategies for 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Executive Summary & Chemical Profile[1][2]

This Application Note provides optimized reaction protocols for the functionalization of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (also referred to as 3-amino-5-cyclohexyl-4-propylisoxazole).

The isoxazole-3-amine scaffold presents a unique dual challenge in medicinal chemistry synthesis:

-

Electronic Deactivation: The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent imine-like nitrogen and oxygen in the aromatic ring.

-

Steric Hindrance: The 4-propyl group exerts immediate steric pressure on the amine, while the 5-cyclohexyl group adds bulk to the overall scaffold, limiting the approach of large electrophiles.

Consequently, standard "textbook" conditions (e.g., EDC/NHS coupling, mild alkylation) often result in poor conversion or recovered starting material. The protocols below utilize high-energy intermediates and specific catalytic systems to overcome these barriers.

Chemical Structure Analysis[2][3][4]

-

Core: 1,2-Oxazole (Isoxazole).

-

Nucleophile: Primary amine (

) at C3. -

Steric Gates: Propyl (C4) and Cyclohexyl (C5).

-

pKa Warning: The conjugate acid of a 3-aminoisoxazole typically has a pKa < 2.0, making it a very weak base.

Reaction Map & Strategy

The following diagram outlines the validated pathways for functionalizing this scaffold.

Figure 1: Strategic reaction map for 3-aminoisoxazole functionalization, highlighting the necessity for activated conditions due to steric and electronic factors.

Protocol A: High-Efficiency Amidation (Acylation)

Due to the low nucleophilicity of the 3-amino group, standard carbodiimide couplings (EDC/HOBt) are generally insufficient. We recommend Acid Chlorides for simple substrates or HATU for complex/chiral acids.

Method A1: Acid Chloride Activation (Preferred for Achiral Acids)

Mechanism: Direct nucleophilic attack on the highly electrophilic acyl chloride.

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF (0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.

-

Acylation: Dropwise add the Acid Chloride (1.2 – 1.5 equiv) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Optimization: If conversion is <50% after 4 hours, add DMAP (0.1 equiv) and heat to reflux (40°C for DCM, 66°C for THF). The 4-propyl steric bulk often necessitates this thermal boost.

-

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with 1N HCl (to remove pyridine) followed by brine.

Method A2: HATU Coupling (Preferred for Chiral/Sensitive Acids)

Mechanism: Formation of an active ester (At-complex) that is more reactive than standard OBt esters.

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to pre-activate.

-

Addition: Add this compound (1.0 equiv).

-

Heating (Critical): Due to the electron-deficient amine, stir at 50–60°C for 12–24 hours. Room temperature reactions often stall.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and saturated

solution.

Protocol B: Sulfonylation

Sulfonamides are key pharmacophores. The reduced nucleophilicity of the isoxazole amine requires a catalyst to facilitate the attack on the sulfonyl chloride.

Reagents:

-

Substrate: this compound

-

Reagent: Aryl/Alkyl Sulfonyl Chloride (1.2 equiv)

-

Base: Pyridine (Solvent or 5.0 equiv in DCM)

-

Catalyst: DMAP (0.1 – 0.2 equiv)

Step-by-Step:

-

Dissolve the amine in Pyridine (0.5 M). Using pyridine as solvent drives the reaction better than using triethylamine in DCM.

-

Add DMAP (0.1 equiv).[1]

-

Add the Sulfonyl Chloride portion-wise at RT.

-

Thermal Step: Heat the mixture to 80°C for 6–12 hours.

-

Why? The 4-propyl group hinders the approach of the bulky tetrahedral sulfonyl group. Thermal energy is required to overcome the activation energy barrier.

-

-

Monitoring: Monitor by LC-MS. If the bis-sulfonylated byproduct (imide) forms, treat the crude mixture with NaOH/MeOH to cleave the second sulfonyl group selectively.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Coupling electron-deficient heteroaryl amines with aryl halides is challenging. The "textbook" ligands (BINAP) often fail. We recommend BrettPhos or Xantphos precatalysts.

Reaction Setup:

| Component | Recommendation | Function |

| Solvent | 1,4-Dioxane or Toluene | High boiling point, non-coordinating. |

| Catalyst | Pd(OAc)₂ + BrettPhos (or BrettPhos Pd G3 ) | Ligand specifically designed for weak nucleophiles. |

| Base | Cs₂CO₃ (Cesium Carbonate) | Weak enough to prevent isoxazole ring degradation, strong enough for coupling. |

| Temperature | 100°C – 110°C | Required for catalytic turnover. |

Protocol:

-

In a glovebox or under Argon stream, combine:

-

Aryl Bromide (1.0 equiv)[2]

-

Isoxazole Amine (1.2 equiv)

- (2.0 equiv)

-

BrettPhos Pd G3 Precatalyst (2–5 mol%)

-

-

Add degassed 1,4-Dioxane (0.1 M).

-

Seal the vial and heat to 100°C for 16 hours.

-

Filtration: Filter through a pad of Celite to remove Palladium black.

-

Purification: Flash chromatography.

Stability & Troubleshooting Guide

Ring Stability Warning

The isoxazole ring contains a weak N-O bond.

-

AVOID: Hydrogenation (

, Pd/C). This will cleave the ring to form a -

AVOID: Strong reducing metals (Zn/AcOH) unless ring cleavage is the goal.

Troubleshooting Table

| Problem | Root Cause | Solution |

| No Reaction (Acylation) | Amine is too electron-poor. | Switch to Acid Chloride + DMAP + Heat. |

| Low Conversion (Buchwald) | Catalyst poisoning or poor oxidative addition. | Switch ligand to BrettPhos ; ensure strictly anhydrous conditions. |

| Recovered SM (General) | Steric shielding by 4-propyl group. | Increase temperature by 20°C; increase concentration to 0.5 M. |

| Bis-acylation/sulfonylation | Amine is small enough to react twice (rare but possible). | Use 1.0 equiv of electrophile; hydrolyze the "imide" side product with mild base ( |

Acylation Workflow Diagram

Figure 2: Decision tree for selecting the optimal acylation condition based on carboxylic acid complexity.

References

-

General Amide Coupling to Electron-Deficient Amines

-

Buchwald-Hartwig Coupling of Heteroaryl Amines

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides (BrettPhos/Xantphos utility).

- Source: Organic Synthesis / ACS.

-

URL:

-

Isoxazole Reactivity & Stability

- Title: Reactions of 3-Aminoisoxazoles: Classical Methods and Modern Activ

-

Source: ResearchGate / Review.[4]

-

URL:

-

Specific Scaffold Synthesis (Contextual)

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine as a Versatile Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazole (isoxazole) nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] This application note details the utility of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine as a strategic building block for the synthesis of novel drug candidates. We provide detailed protocols for the synthesis of this scaffold and its subsequent derivatization, explore the structure-activity relationship (SAR) considerations imparted by its unique substitution pattern, and present illustrative data on the potential of its derivatives.

Introduction: The Significance of the 3-Amino-1,2-oxazole Scaffold

The 3-amino-1,2-oxazole moiety is a versatile synthon in medicinal chemistry, offering a readily modifiable handle for the introduction of diverse functionalities.[5][6] The primary amine at the 3-position can be acylated, alkylated, or used in condensation reactions to generate a wide array of derivatives. The 1,2-oxazole ring itself is a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[3]

The specific scaffold, this compound, incorporates key structural features that are advantageous for drug design:

-

5-Cyclohexyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins and positively influence pharmacokinetic properties such as membrane permeability and metabolic stability.

-

4-Propyl Group: The n-propyl substituent further contributes to the lipophilicity of the molecule and can be varied to probe structure-activity relationships.

-

3-Amino Group: As a key functional handle, this group allows for the facile introduction of a wide range of substituents to modulate the biological activity and physicochemical properties of the resulting compounds.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, leveraging established methodologies for the construction of the 1,2-oxazole ring.[7] A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-cyclohexylpent-1-en-2-one

-

To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add butan-2-one (1.2 eq).

-

Add a catalytic amount of a base, such as sodium hydroxide or piperidine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclohexylpent-1-en-2-one.

Step 2: Synthesis of 1-cyclohexyl-1-nitrosopentan-2-one

-

Dissolve the 1-cyclohexylpent-1-en-2-one (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude 1-cyclohexyl-1-nitrosopentan-2-one, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

To a solution of the crude 1-cyclohexyl-1-nitrosopentan-2-one in a protic solvent like ethanol, add hydroxylamine hydrochloride (2.0 eq) and a base such as sodium acetate (3.0 eq).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

DOT Diagram: Synthetic Workflow

Caption: Synthetic route to this compound.

Derivatization Strategies and Protocols

The 3-amino group serves as a versatile handle for further chemical modifications. Below are protocols for common derivatization reactions.

Protocol 2: Acylation of the 3-Amino Group

-

Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or pyridine (1.5 eq).

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: Sulfonylation of the 3-Amino Group

-

Follow the procedure for acylation (Protocol 2), but use a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in place of the acyl chloride.

Protocol 4: Reductive Amination

-

To a solution of this compound (1.0 eq) and a desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq).

-

Add a catalytic amount of acetic acid if necessary.

-

Stir at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify as described previously.

DOT Diagram: Derivatization Pathways

Caption: Key derivatization reactions of the 3-amino group.

Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of this compound is not yet available, we can extrapolate potential SAR based on the known properties of the oxazole core and the appended functionalities.[8][9]

| Position | Substituent | Potential Influence on Activity and Properties |

| 5 | Cyclohexyl | - Enhances lipophilicity, potentially improving cell permeability.- Can engage in hydrophobic interactions with the target protein.- May influence metabolic stability. |

| 4 | Propyl | - Contributes to the overall lipophilicity.- Provides a point for further modification to explore SAR. |

| 3 | Amine (derivatized) | - Amides: The nature of the R-group in the acyl chain can be varied to introduce different functionalities (e.g., aromatic rings for π-stacking, polar groups for hydrogen bonding).- Sulfonamides: Can act as hydrogen bond donors and acceptors, and the aromatic ring of the sulfonyl group can participate in additional interactions.- Secondary Amines: The N-alkyl group can be tailored to optimize binding and physicochemical properties. |

Table 1: Postulated Structure-Activity Relationships.

Illustrative Applications in Medicinal Chemistry